molecular formula C10H7F3N2O2 B5838042 1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione

1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione

Cat. No. B5838042
M. Wt: 244.17 g/mol
InChI Key: BZGYJDJCDJCSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione is a chemical compound that is commonly known as Trifluoperazine. It is a member of the phenothiazine class of antipsychotic drugs that are used to treat various mental disorders. Trifluoperazine is known for its potent antipsychotic properties, which make it an effective treatment for schizophrenia, bipolar disorder, and other psychotic disorders.

Scientific Research Applications

Trifluoperazine has been extensively studied for its antipsychotic properties. It is known to be an effective treatment for schizophrenia, bipolar disorder, and other psychotic disorders. Additionally, Trifluoperazine has been investigated for its potential use in the treatment of other conditions such as anxiety, depression, and Parkinson's disease.

Mechanism of Action

Trifluoperazine exerts its antipsychotic effects by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, behavior, and cognition. By blocking dopamine receptors, Trifluoperazine reduces the activity of dopamine in the brain, which helps to alleviate the symptoms of psychosis.
Biochemical and Physiological Effects:
Trifluoperazine has a number of biochemical and physiological effects. It is known to cause sedation, which can be beneficial in the treatment of agitation and anxiety. Additionally, Trifluoperazine can cause extrapyramidal side effects such as akathisia, dystonia, and tardive dyskinesia. These side effects are caused by the blockade of dopamine receptors in the basal ganglia, which can lead to abnormal movements and muscle spasms.

Advantages and Limitations for Lab Experiments

Trifluoperazine has several advantages for use in lab experiments. It is a well-established antipsychotic drug that has been extensively studied, which makes it a reliable tool for investigating the neurobiology of psychosis. Additionally, Trifluoperazine has been shown to have a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain.
However, Trifluoperazine also has some limitations for use in lab experiments. It can cause extrapyramidal side effects, which can interfere with the interpretation of experimental results. Additionally, Trifluoperazine has a narrow therapeutic window, which means that it can be toxic at high doses. This can make it difficult to use in experiments that require high doses of the drug.

Future Directions

There are several future directions for research on Trifluoperazine. One area of interest is the development of new antipsychotic drugs that are more effective and have fewer side effects than Trifluoperazine. Another area of interest is the investigation of the role of dopamine in other psychiatric disorders, such as depression and anxiety. Additionally, there is ongoing research on the molecular mechanisms of Trifluoperazine's antipsychotic effects, which may lead to the development of new treatments for psychosis.

Synthesis Methods

Trifluoperazine is synthesized by the reaction of 1-(3-trifluoromethylphenyl)piperazine with 2,4-thiazolidinedione. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization to obtain pure Trifluoperazine.

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-2-1-3-7(4-6)15-5-8(16)14-9(15)17/h1-4H,5H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGYJDJCDJCSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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